Product packaging for 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid(Cat. No.:CAS No. 93434-36-7)

2-[2-(2-Methoxyphenyl)ethyl]benzoic acid

Cat. No.: B3169053
CAS No.: 93434-36-7
M. Wt: 256.3 g/mol
InChI Key: KWUCZNSUDWCGNG-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is an organic compound with the molecular formula C 16 H 16 O 3 and a molecular weight of 256.30 g/mol . Its structure features a benzoic acid group linked by an ethylene bridge to a 2-methoxyphenyl ring, a motif often explored in medicinal and synthetic chemistry for its potential bioactivity . This compound is provided as a high-purity material for research and development purposes. While specific biological activity data for this exact molecule is not fully detailed in available literature, its structural framework suggests potential as a valuable intermediate. Researchers may utilize it in the synthesis of more complex molecules, in the development of pharmacologically active compounds, or as a standard in analytical chemistry. The ortho-methoxy-substituted biphenyl scaffold is of significant interest in drug discovery. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B3169053 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid CAS No. 93434-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUCZNSUDWCGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 2 2 Methoxyphenyl Ethyl Benzoic Acid and Its Derivatives

De Novo Synthesis Strategies for 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid

The de novo synthesis of this compound can be approached through several strategic disconnections of the target molecule. While a specific, documented synthesis pathway for this exact compound is not extensively reported in readily available literature, plausible and efficient routes can be designed based on well-established organic reactions for the synthesis of analogous 2-phenethylbenzoic acids. These strategies primarily focus on the formation of the carbon-carbon bond of the ethyl bridge or the construction of the benzoic acid moiety.

One potential strategy involves the condensation of a dimetalated ortho-toluic acid with a 2-methoxy-substituted aromatic ester. This approach, which has been successful in the preparation of related 2-(2-oxo-2-phenylethyl)benzoic acids, would involve the initial formation of a dianion from ortho-toluic acid using a strong base like lithium diisopropylamide (LDA), followed by its reaction with an ester of 2-methoxybenzoic acid. The resulting keto-acid would then require reduction of the ketone to a methylene group to yield the final product.

Another viable approach is through a Grignard reaction. This would entail the preparation of a Grignard reagent from a suitable 2-halobenzoic acid derivative (e.g., a protected form of 2-bromobenzoic acid) and its subsequent reaction with a 2-(2-methoxyphenyl)ethyl halide. The protection of the carboxylic acid group would be necessary to prevent its reaction with the Grignard reagent. Following the coupling reaction, deprotection would yield the desired this compound. The general principle of using Grignard reagents to synthesize benzoic acids by reacting them with carbon dioxide is a well-established method.

A third strategy could employ a Suzuki-Miyaura cross-coupling reaction. This would involve the palladium-catalyzed coupling of a 2-boronic acid-substituted benzoic acid ester with a 2-(2-methoxyphenyl)ethyl halide, or conversely, the coupling of a 2-halobenzoic acid ester with a boronic acid or ester derivative of 2-methoxyphenylethane. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool for constructing biaryl and related structures.

Finally, a Friedel-Crafts acylation followed by reduction could be considered. In this approach, a benzene (B151609) derivative with a protected carboxylic acid at the ortho position would be acylated with 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone would then be reduced to the corresponding alkane via methods such as the Clemmensen or Wolff-Kishner reduction, followed by deprotection of the carboxylic acid. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.

A comparison of these potential synthetic strategies is presented in the table below.

Synthetic Strategy Key Reaction Potential Advantages Potential Challenges
ortho-Toluic Acid CondensationDirected ortho-metalation and condensationPotentially high yields for the initial condensation.Requires a multi-step process including ketone reduction.
Grignard ReactionNucleophilic addition of a Grignard reagentUtilizes readily available starting materials.Requires protection and deprotection of the carboxylic acid.
Suzuki-Miyaura CouplingPalladium-catalyzed cross-couplingMild reaction conditions and high functional group tolerance.Synthesis of the required boronic acid/ester precursors may be necessary.
Friedel-Crafts AcylationElectrophilic aromatic substitutionWell-established and widely used reaction.Risk of polyacylation and requires a subsequent reduction step.

Functional Group Interconversions and Modifications of the Benzoic Acid Moiety

The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common and effective method. masterorganicchemistry.comchemguide.co.ukresearchgate.net The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Amidation: The formation of amides from the carboxylic acid can be accomplished by reacting it with an amine. This transformation often requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of a coupling additive like N-hydroxysuccinimide (HOSu). google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. The direct amidation catalyzed by Lewis acids like Nb2O5 has also been reported for various carboxylic acids. researchgate.net

Derivatization of the Carboxyl Group

Beyond esterification and amidation, the carboxyl group can undergo a range of other transformations. Reduction of the carboxylic acid to the corresponding primary alcohol, (2-(2-(2-methoxyphenyl)ethyl)phenyl)methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). This transformation opens up further synthetic possibilities, as the resulting alcohol can be subjected to a variety of reactions.

Another important derivatization is the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride or bromide. This is usually accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5). The resulting acyl halides are highly reactive electrophiles and serve as key intermediates for the synthesis of esters, amides, and other acyl derivatives under milder conditions than the direct reactions with the carboxylic acid.

Derivatization Approaches Targeting the Methoxyphenyl Substituent and Ethyl Bridge

Modifications to the methoxyphenyl ring and the ethyl linker of this compound can lead to the generation of a wide array of structural analogs with potentially different properties.

Modifications on the Methoxyphenyl Ring

The methoxy (B1213986) group on the phenyl ring is a key site for derivatization. One of the most common transformations is O-demethylation to yield the corresponding phenol, 2-[2-(2-hydroxyphenyl)ethyl]benzoic acid. This can be achieved using various reagents, with boron tribromide (BBr3) being a particularly effective, albeit harsh, option. chem-station.com Other reagents for demethylation include strong acids like hydrobromic acid (HBr) and Lewis acids such as aluminum chloride (AlCl3). chem-station.comrsc.org More recently, biocatalytic methods for regioselective demethylation have also been developed, offering a milder alternative. acs.org

The methoxyphenyl ring is also susceptible to electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the methoxy group. The steric hindrance from the adjacent ethylbenzoic acid moiety would likely influence the regioselectivity of these reactions.

Structural Variations of the Ethyl Linker

The two-carbon ethyl bridge connecting the two aromatic rings can also be a target for chemical modification, although this is generally more challenging than modifying the aromatic rings or the carboxylic acid group. One hypothetical modification could involve the introduction of substituents on the ethyl bridge. For instance, benzylic oxidation could potentially introduce a hydroxyl group or a ketone at the carbon adjacent to the benzoic acid ring, although this would require careful selection of oxidizing agents to avoid over-oxidation or cleavage of the C-C bond.

Biocatalytic Synthesis and Transformations for Benzoic Acid Derivatives

Biocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering mild, selective, and environmentally benign alternatives to traditional chemical methods. The application of enzymes and whole-cell systems for the synthesis and modification of benzoic acid derivatives has garnered significant interest due to the importance of these compounds as precursors in pharmaceuticals, agrochemicals, and other industries. While specific biocatalytic studies on "this compound" are not extensively documented, a wealth of research on related benzoic acid and methoxylated aromatic compounds provides a strong foundation for potential enzymatic transformations. These methodologies highlight the versatility of biocatalysts in performing a range of reactions including carboxylation, decarboxylation, demethylation, and acylation.

One of the key biocatalytic strategies for synthesizing benzoic acid derivatives is the enzymatic equivalent of the Kolbe-Schmitt reaction. nih.gov This process involves the regioselective carboxylation of phenolic compounds to their corresponding hydroxybenzoic acids. Reversible benzoic acid decarboxylases are crucial enzymes in this context, capable of catalyzing both the carboxylation of phenols and the decarboxylation of substituted salicylic acids. nih.govmanchester.ac.uk For instance, a 2,3-dihydroxybenzoic acid decarboxylase from Fusarium oxysporum (2,3-DHBD_Fo) has been shown to effectively carboxylate catechol to 2,3-dihydroxybenzoic acid with high conversion rates. nih.gov This demonstrates the potential for creating the benzoic acid moiety through enzymatic means.

The methoxy group present on the phenyl ring of "this compound" is also a target for biocatalytic modification. A variety of microorganisms are known to metabolize methoxylated aromatic compounds, which are common components of lignin. rjraap.com Anaerobic microorganisms, for example, possess O-demethylase enzymes that can cleave the methyl group from methoxy-substituted aromatic rings. rjraap.com Aerobic bacteria, such as strains of Methylobacterium, are also capable of metabolizing the methoxy groups of aromatic compounds derived from lignin. frontiersin.org Furthermore, fungi like Aspergillus niger have been utilized for the biotransformation of methoxylated compounds, such as the conversion of ethyl p-methoxycinnamate into ethyl p-hydroxycinnamate, effectively demonstrating O-demethylation. researchgate.net Microbial systems from genera such as Aspergillus and Penicillium are known to perform a variety of transformations on flavonoids, including hydroxylation, O-methylation, and reduction, showcasing the broad synthetic potential of these biocatalysts. nih.gov

Enzymatic acylation and esterification represent another avenue for derivatizing benzoic acids. Lipases are versatile enzymes that can catalyze the formation of ester bonds under mild conditions. For example, Thermomyces lanuginosus lipase has been successfully used for the enzymatic acylation of rutin with benzoic acid derivatives, highlighting the potential for creating ester derivatives of more complex benzoic acid structures. nih.gov

Multi-enzyme cascades, where several enzymes are used in a single pot to perform a series of reactions, offer an efficient approach to synthesizing substituted benzoic acids from simple precursors. For instance, a multi-enzyme cascade has been developed in Escherichia coli for the synthesis of 4-hydroxybenzoic acid from L-tyrosine, and benzoic acid from L-phenylalanine, with high conversion rates. researchgate.net Such whole-cell biocatalysis systems are advantageous as they contain all the necessary enzymes and cofactors for the transformation. frontiersin.org

The following tables summarize key research findings in the biocatalytic transformations of benzoic acid derivatives and related compounds.

Table 1: Biocatalytic Carboxylation and Decarboxylation of Benzoic Acid Derivatives

Enzyme/Organism Substrate Product Reaction Type Key Findings
2,3-dihydroxybenzoic acid decarboxylase (Fusarium oxysporum) Catechol 2,3-dihydroxybenzoic acid Carboxylation Achieved 95% conversion in a preparative scale reaction. nih.gov
2,3-dihydroxybenzoic acid decarboxylase (Fusarium oxysporum) 2,3-dihydroxybenzoic acid Catechol Decarboxylation Enzyme exhibits high catalytic efficiency for this reverse reaction. nih.gov

Table 2: Microbial Transformations of Methoxylated Aromatic Compounds

Microorganism Substrate Product(s) Transformation Type Key Findings
Anaerobic microorganisms Methoxylated aromatic compounds Demethylated aromatic compounds O-demethylation Possess O-demethylase enzymes for cleaving the methyl ether bond. rjraap.com
Methylobacterium sp. Vanillate - Metabolism of methoxy group Utilizes the methoxy group as a source of carbon without excreting toxic formaldehyde. frontiersin.org
Aspergillus niger Ethyl p-methoxycinnamate Ethyl p-hydroxycinnamate O-demethylation Successful biotransformation to the corresponding hydroxylated compound. researchgate.net
Aspergillus ochraceus 456 7-methoxyflavanone (+)-2,4-trans-7-methoxyflavan-4-ol and 4'-hydroxy-7-methoxyflavone Reduction and Hydroxylation Demonstrates the ability to perform multiple transformations on a methoxylated flavonoid. nih.gov

Table 3: Enzymatic Acylation and Multi-Enzyme Synthesis

Enzyme/System Substrate(s) Product Reaction Type Key Findings
Thermomyces lanuginosus lipase (Lipozyme TLIM) Rutin and Vinyl benzoate Acylated rutin derivatives Acylation Achieved a 76% conversion yield under optimized conditions. nih.gov
Multi-enzyme cascade in E. coli L-tyrosine 4-hydroxybenzoic acid Deamination, oxidation, decarboxylation Produced 17.7 g/L of 4-hydroxybenzoic acid with >85% conversion. researchgate.net

Computational and Theoretical Investigations of 2 2 2 Methoxyphenyl Ethyl Benzoic Acid

Quantum Mechanical (QM) Studies

Quantum mechanics provides the fundamental laws governing the behavior of electrons in molecules. youtube.comyoutube.com Computational methods based on quantum mechanics, such as Density Functional Theory (DFT), are used to elucidate the electronic structure and predict various properties of a molecule. wikipedia.orgimperial.ac.ukua.pt

Electronic Structure Analysis

An electronic structure analysis of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid would involve calculating the distribution of electrons within the molecule. This analysis helps in understanding the molecule's stability, reactivity, and the nature of its chemical bonds. Key parameters derived from this analysis would include the total energy, dipole moment, and the electrostatic potential map. The electrostatic potential map would be particularly insightful, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions.

Molecular Orbital Characterization (HOMO-LUMO analysis)

A critical component of electronic structure analysis is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the outermost electron-containing orbital and acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons.

LUMO: This is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For This compound , this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Parameter Description Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons. The location of the HOMO would likely be on the electron-rich methoxyphenyl or benzoic acid rings.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons. The LUMO would likely be distributed over the aromatic systems.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA primary indicator of chemical reactivity and stability.

Spectroscopic Property Predictions (e.g., FT-IR, NMR)

Quantum mechanical calculations can simulate and predict the spectroscopic signatures of a molecule. nih.gov

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical FT-IR spectra can be generated by calculating the vibrational frequencies of the molecule's chemical bonds. For This compound , this would allow for the prediction of characteristic peaks, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and acid, and the various C-H and C=C stretches of the aromatic rings. Comparing a theoretical spectrum with an experimental one can help confirm the molecule's structure.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated. nih.gov This involves determining the magnetic shielding around each nucleus. For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the interpretation of experimental NMR data and confirming the connectivity of the ethyl bridge between the two aromatic rings.

Spectroscopic Technique Predicted Information for this compound
FT-IR Vibrational frequencies for key functional groups: O-H (acid), C=O (acid), C-O (ether, acid), aromatic C-H and C=C.
¹H NMR Chemical shifts for protons on the methoxyphenyl ring, the benzoic acid ring, and the ethyl linker.
¹³C NMR Chemical shifts for all carbon atoms, including the carbonyl carbon, the ether carbon, and the aromatic carbons.

Molecular Docking and Dynamics Simulations

These computational techniques are pivotal in drug discovery and molecular biology for predicting how a small molecule (ligand), such as This compound , might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov For This compound , a docking study would involve:

Obtaining the 3D structure of a target protein.

Placing the ligand in the binding site of the protein.

Using a scoring function to evaluate thousands of possible binding poses.

The result is a model of the ligand-protein complex that details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding. For instance, the carboxylic acid group of the compound would be a likely candidate for forming hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in a protein's active site.

Binding Affinity Predictions

Following docking, the strength of the interaction, or binding affinity, can be predicted. sci-hub.se This is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.govsci-hub.se Lower binding energies indicate a more stable complex and stronger binding. Molecular dynamics simulations can further refine these predictions by simulating the movements of the ligand and protein over time, providing a more dynamic and accurate picture of the binding stability.

Parameter Description Significance for this compound
Binding Pose The predicted 3D orientation of the ligand within the protein's active site.Reveals key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Binding Affinity (e.g., Binding Energy, Ki) A numerical value representing the strength of the ligand-protein interaction.Predicts how tightly the compound might bind to a biological target, which is crucial for its potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. mdpi.com These models are instrumental in modern drug discovery and chemical research for predicting the activity of new or untested compounds. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular features.

Derivation of Predictive Models for Biological Activities

The development of a predictive QSAR model is a systematic process that begins with the compilation of a dataset of molecules with known biological activities. nih.gov For a compound like this compound, this would involve gathering data on its effects in various biological assays. The molecular structure of each compound in the dataset is then represented numerically using molecular descriptors. nih.gov

Statistical methods are employed to build a mathematical equation that links these descriptors to the biological activity. nih.gov The goal is to create a model that is not only statistically robust but also has a high predictive power for compounds not used in the model's development. mdpi.com The performance and reliability of QSAR models are assessed through rigorous internal and external validation techniques. mdpi.comnih.gov A well-validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and further testing. nih.gov While specific QSAR models for this compound are not publicly available, the methodology provides a framework for how its biological activities could be predicted. The process involves selecting a relevant biological endpoint and a diverse set of related compounds to build a predictive and mechanistically interpretable model. nih.gov

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These can range from simple counts of atoms and bonds to complex 3D properties derived from computational chemistry. The selection of appropriate descriptors is a critical step in QSAR modeling, as they are the variables that will be used to predict the biological activity. nih.gov

Key molecular descriptors in QSAR studies often fall into several categories:

Constitutional descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological descriptors: These are 2D descriptors that characterize the branching and shape of the molecule.

Geometrical descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Physicochemical descriptors: These describe properties like lipophilicity (logP), polarizability, and electronic properties. nih.gov

In the context of a compound like this compound, important descriptors might include those related to its aromatic rings, the carboxylic acid group, and the flexible ethyl linker. For example, descriptors quantifying the electronic nature of the methoxy (B1213986) group or the hydrogen bonding potential of the carboxylic acid could be crucial for its biological activity. The identification of these key descriptors provides insights into the structural features that are essential for the compound's function. nih.gov

Below is an interactive data table showcasing hypothetical molecular descriptors that could be relevant for a QSAR study of this compound and related compounds.

Descriptor TypeDescriptor NameDescriptionHypothetical Value for this compound
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.256.29 g/mol
ConstitutionalNumber of Aromatic RingsThe total count of aromatic rings within the structure.2
PhysicochemicalLogPA measure of the molecule's lipophilicity.3.8
GeometricalMolecular Surface AreaThe total surface area of the molecule.250 Ų
ElectronicDipole MomentA measure of the overall polarity of the molecule.2.5 D

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of a molecule are pivotal in determining its physical properties and biological function. For this compound, understanding its preferred conformations and how it interacts with other molecules is essential for rationalizing its behavior in different environments.

Hydrogen Bonding Networks

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. This feature allows the molecule to form robust intermolecular hydrogen bonds. In the solid state, it is highly probable that this compound forms dimers, with two molecules associating through a pair of hydrogen bonds between their carboxylic acid moieties. nih.gov This is a common structural motif for carboxylic acids. nih.gov

A study of the structurally related compound, 4-(2-benzoyl-ethyl)benzoic acid, revealed that it indeed forms centrosymmetric hydrogen-bonded dimers in the crystal lattice. nih.gov The O-H···O hydrogen bond distance in these dimers was reported to be 2.6218 Å. nih.gov It is expected that this compound would exhibit a similar hydrogen bonding pattern, leading to the formation of stable dimeric structures. The presence of the methoxy group could also allow for weaker C-H···O interactions, further stabilizing the crystal packing.

The following table details the likely hydrogen bonding parameters for the dimeric form of this compound, based on the analysis of similar structures.

InteractionDonorAcceptorTypical Distance (Å)Typical Angle (°)
O-H···OCarboxyl -OHCarboxyl C=O2.6 - 2.7170 - 180

Aromaticity Studies under External Fields

The aromaticity of the two phenyl rings in this compound is a key determinant of its chemical properties and reactivity. Recent computational studies have explored the influence of external electric fields on the aromaticity of benzoic acid and its derivatives. rsc.orgresearchgate.netresearchgate.net These studies have shown that an external electric field can modulate the electronic structure and, consequently, the aromaticity of the benzene (B151609) ring. rsc.orgresearchgate.net

Mechanistic Elucidation of 2 2 2 Methoxyphenyl Ethyl Benzoic Acid S Biological Actions

Identification and Characterization of Molecular Targets

There is currently no publicly available research that identifies or characterizes specific molecular targets for 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid. Scientific studies detailing its binding affinity, interaction sites, or functional effects on specific proteins, nucleic acids, or other macromolecules could not be located.

Enzyme Inhibition and Activation Profiles

No specific data exists in the reviewed scientific literature regarding the enzymatic inhibition or activation profile of this compound.

Cyclooxygenase (COX) Pathway Modulation

Information detailing the modulatory effects of this compound on the cyclooxygenase (COX) pathway is not available in the current scientific literature. There are no published studies on its potential inhibitory or activating effects on COX-1 or COX-2 enzymes.

Casein Kinase 2 Alpha (CSNK2A) Inhibition

There is no available research data to suggest that this compound acts as an inhibitor of Casein Kinase 2 Alpha (CSNK2A).

DNA-dependent Protein Kinase (DNA-PK) Inhibition

No studies were found that investigated or demonstrated the inhibition of DNA-dependent Protein Kinase (DNA-PK) by this compound.

Other Enzyme Systems

Beyond the specific enzymes mentioned above, there is no other information available in the scientific literature describing the interaction of this compound with other enzyme systems.

Receptor Binding and Signaling Pathway Modulation

Comprehensive searches of scientific databases yielded no information on the receptor binding profile of this compound. Consequently, there is no data on its potential to modulate any cellular signaling pathways.

E Prostanoid Receptor 4 (EP4) Antagonism

Currently, there is a lack of publicly available scientific literature detailing the specific binding affinity or functional antagonism of this compound for the E Prostanoid Receptor 4 (EP4). While research exists on various other compounds acting as EP4 antagonists, no specific data, such as Ki or IC50 values from receptor binding or functional assays, could be identified for this compound itself. Therefore, a quantitative description of its potency and efficacy as an EP4 antagonist cannot be provided at this time.

Neurotensin Receptor Type 2 (NTS2) Interactions

Similar to the EP4 receptor, there is no available research data to characterize the interactions of this compound with the Neurotensin Receptor Type 2 (NTS2). Studies on other ligands for the NTS2 receptor are available, but specific binding affinities (Ki) or functional assay results (e.g., IC50 or EC50 values) for this compound are not present in the current body of scientific literature. Consequently, its role as a potential NTS2 ligand, whether as an agonist, antagonist, or modulator, remains uncharacterized.

General Receptor Binding

A comprehensive receptor binding profile for this compound is not available in published scientific research. Screening this compound against a broad panel of receptors would be necessary to determine its selectivity and identify potential off-target interactions. Without such data, it is not possible to provide a detailed account of its general receptor binding characteristics.

Cellular and Subcellular Effects (e.g., cell cycle influence)

There is no scientific literature available that investigates the cellular and subcellular effects of this compound. Specifically, its influence on the cell cycle, including any potential to induce cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M), has not been reported. Studies examining its impact on cellular proliferation, apoptosis, or other cellular processes are also absent from the available scientific record. Therefore, a mechanistic elucidation of its effects at the cellular level cannot be provided.

Structure Activity Relationship Sar Studies for 2 2 2 Methoxyphenyl Ethyl Benzoic Acid Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of analogues of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is likely to be highly dependent on the nature and position of substituents on both aromatic rings. The carboxylic acid moiety is a critical feature, often essential for interaction with biological targets through hydrogen bonding or ionic interactions.

The Benzoic Acid Ring:

The 2-Methoxyphenyl Ring:

Modifications to the 2-methoxyphenyl ring are also expected to significantly impact activity. The methoxy (B1213986) group at the ortho position influences the conformation of the molecule by restricting the rotation around the bond connecting the ethyl linker to the phenyl ring. Altering this group could lead to profound changes in the molecule's three-dimensional shape and its ability to fit into a binding pocket.

Nature of the Substituent: Replacing the methoxy group with other functionalities, such as hydroxyl, halogen, or alkyl groups, would modify the electronic, steric, and hydrogen-bonding properties of this part of the molecule. For example, a hydroxyl group could introduce a hydrogen bond donor capability, which might be crucial for binding to some targets.

The ethyl linker between the two aromatic rings provides flexibility. Altering the length or rigidity of this linker would directly impact the relative orientation of the two phenyl rings, a key determinant of biological activity.

Illustrative Data on Substituent Effects (Hypothetical)

Analogue Modification Predicted Impact on Activity
1Parent CompoundBaseline Activity
24'-Chloro substitutionMay enhance hydrophobic interactions, potentially increasing activity.
34'-Hydroxy substitutionIntroduces hydrogen bonding capability, which could increase or decrease activity depending on the target.
4Removal of the methoxy groupIncreases conformational flexibility, which may be detrimental to binding.
5Shortening of the ethyl linkerReduces the distance between the aromatic rings, likely altering the binding mode.

Stereochemical Influences on Pharmacological Profiles

The presence of a chiral center in analogues of this compound can lead to significant differences in the pharmacological profiles of the individual enantiomers. This is a well-established principle in pharmacology, as biological systems, being chiral themselves, often interact differently with each enantiomer of a chiral drug.

For instance, if a substituent is introduced on the ethyl linker, a chiral center is created. The two resulting enantiomers (R and S) will have mirror-image three-dimensional structures. This can lead to one enantiomer having a higher affinity for the biological target, while the other may be less active, inactive, or even exhibit a different pharmacological effect or toxicity profile.

The differential activity of enantiomers is often explained by the three-point attachment model, where one enantiomer can achieve a more optimal interaction with the binding site of a receptor or enzyme. For many 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is the active form that inhibits cyclooxygenase (COX) enzymes nih.gov.

Illustrative Data on Stereochemical Effects (Hypothetical)

Enantiomer Configuration Predicted Biological Activity
(S)-analogueSPotentially higher affinity for the target, leading to greater efficacy.
(R)-analogueRPotentially lower affinity or inactivity.
Racemic MixtureR/SActivity would be an average of the two enantiomers.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model for this compound analogues would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for this class of compounds could be constructed based on its key structural elements:

Aromatic Ring 1 (Benzoic Acid Ring): This ring provides a hydrophobic scaffold and positions the crucial carboxylic acid group.

Hydrogen Bond Acceptor/Anionic Center: The carboxylic acid group is a key pharmacophoric feature, capable of forming hydrogen bonds and/or ionic interactions with the biological target.

Hydrophobic Linker: The ethyl chain acts as a flexible hydrophobic spacer, defining the distance and relative orientation between the two aromatic systems.

Aromatic Ring 2 (2-Methoxyphenyl Ring): This second aromatic ring provides another hydrophobic interaction site. The ortho-methoxy group can also act as a hydrogen bond acceptor and imposes conformational constraints.

Hypothetical Pharmacophore Model Features

Feature Description Role in Binding
Aromatic Ring 1The phenyl ring of the benzoic acid.Hydrophobic interaction and scaffold.
Negative IonizableThe carboxylic acid group.Key ionic and/or hydrogen bond interaction.
HydrophobicThe ethyl linker.Defines spatial separation and hydrophobic interaction.
Aromatic Ring 2The 2-methoxyphenyl ring.Hydrophobic interaction.
Hydrogen Bond AcceptorThe oxygen of the methoxy group.Potential hydrogen bond interaction.

Such a pharmacophore model can be used to virtually screen large databases of chemical compounds to identify new molecules that possess the required features and are therefore likely to exhibit the desired biological activity. It also serves as a guide for the rational design of new, more potent, and selective analogues by suggesting modifications that would better fit the pharmacophoric requirements.

Preclinical Pharmacological Evaluation in Relevant Biological Models

In Vitro Cellular Assays for Target Engagement and Efficacy

No data is available on the in vitro evaluation of "2-[2-(2-Methoxyphenyl)ethyl]benzoic acid" in cellular assays to determine its target engagement and efficacy.

In Vivo Animal Models for Efficacy and Biological Response (e.g., Rodent Models of Inflammation)

No studies have been published on the in vivo assessment of "this compound" in animal models to evaluate its efficacy and biological response.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Hydrolysis of precursor esters using sodium hydroxide (1–2 M, 60–80°C) to generate the benzoic acid moiety .
  • Step 2 : Reduction of intermediate ketones or aldehydes with lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0–25°C .
  • Step 3 : Electrophilic substitution (e.g., methoxylation) using nitric or sulfuric acid catalysts under controlled temperatures (30–50°C) to avoid side reactions .
    • Key Variables :
  • Excess LiAlH₄ increases reduction efficiency but risks over-reduction.
  • Temperature control during methoxylation prevents decomposition of the methoxyphenyl group .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • Recommended Methods :

  • NMR Spectroscopy : ¹H/¹³C-NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 270.16) .

Q. How can researchers screen the compound’s biological activity in preclinical models?

  • Approach :

  • Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Anti-Inflammatory Testing : Inhibition of COX-2 enzyme activity via ELISA, with IC₅₀ comparisons to NSAIDs like ibuprofen .
    • Note : Solubility in DMSO/PBS (1:9) is critical for cell-based assays; poor solubility may require derivatization .

Q. What factors influence the compound’s solubility and stability in aqueous buffers?

  • Key Findings :

  • The 2-methoxyphenethyl group enhances lipid solubility but reduces aqueous solubility (logP ≈ 3.2) .
  • Stability: Degrades under strong acidic/alkaline conditions (pH < 3 or >10); store at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Troubleshooting :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, COX-2 inhibition varies with enzyme source (human recombinant vs. murine) .
  • Metabolite Interference : Screen for metabolites using LC-MS; some derivatives may exhibit off-target effects .

Q. What mechanistic insights exist for its reactivity in palladium-catalyzed coupling reactions?

  • Mechanistic Studies :

  • The benzoic acid moiety acts as a directing group in Suzuki-Miyaura couplings, enabling biaryl synthesis .
  • Substituent effects: Electron-donating methoxy groups enhance oxidative addition efficiency (Pd(0)/Pd(II) cycle) .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Strategies :

  • Use chiral auxiliaries (e.g., (R)-(-)-α-methoxyphenylacetic acid) during esterification to induce asymmetry .
  • Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Tools :

  • Docking Simulations : AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) .
  • QSAR Models : Hammett constants (σ) correlate substituent electronic effects with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
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2-[2-(2-Methoxyphenyl)ethyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.